Clemastine N-Oxide

Descripción general

Descripción

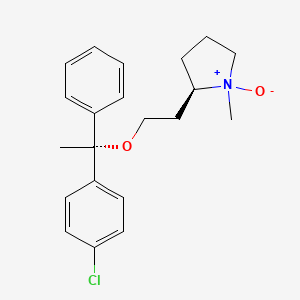

Clemastine N-Oxide is the N-oxidized metabolite of Clemastine, a first-generation antihistamine used to treat allergic conditions. The N-oxide derivative forms via cytochrome P450-mediated oxidation of the tertiary amine group in Clemastine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Clemastine N-Oxide can be synthesized through the oxidation of clemastine using various oxidizing agents. Common reagents include hydrogen peroxide, sodium perborate, and urea-hydrogen peroxide adduct. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as rhenium-based catalysts or titanium silicalite .

Industrial Production Methods: Industrial production of this compound involves similar oxidation processes but on a larger scale. Continuous flow processes using packed-bed microreactors have been developed to enhance efficiency and safety. These methods allow for the continuous production of this compound with high yields and minimal waste .

Análisis De Reacciones Químicas

Types of Reactions: Clemastine N-Oxide undergoes various chemical reactions, including:

Substitution: The N-oxide group can participate in nucleophilic substitution reactions, where the oxygen atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, sodium perborate, and urea-hydrogen peroxide adduct are commonly used oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst is used for the reduction of this compound.

Major Products:

Reduction: Clemastine is the primary product formed from the reduction of this compound.

Substitution: Various substituted derivatives of clemastine can be formed depending on the nucleophile used in the reaction.

Aplicaciones Científicas De Investigación

Chemistry

Clemastine N-Oxide serves as a model compound for studying oxidation and reduction reactions involving nitrogen-containing heterocycles. Its structural characteristics allow researchers to investigate the mechanisms of these reactions, contributing to the broader understanding of chemical processes involving N-oxides.

Biology

In biological research, this compound is examined for its effects on cellular processes and signaling pathways. It has been shown to influence various biochemical pathways, including those related to inflammation and oxidative stress. Studies indicate that it may modulate the activity of histamine H1 receptors, which are crucial in allergic responses and other physiological functions.

Medicine

This compound is explored for its therapeutic potential in neurological disorders such as multiple sclerosis and spinal cord injuries. Research indicates that it may promote oligodendrocyte differentiation and myelination, which are critical for nerve repair and regeneration . Additionally, it exhibits anti-inflammatory properties by regulating cytokine production and microglial activation .

Industry

The unique chemical properties of this compound make it valuable in the development of new materials and chemical processes. Its role as a reference standard in pharmaceutical analysis highlights its importance in ensuring quality control and consistency in drug formulation.

Neuroprotective Effects

A study demonstrated that this compound alleviates depressive-like behavior in mice by regulating pro-inflammatory cytokines and enhancing myelination. The compound effectively reversed behavioral deficits without affecting locomotor activity, indicating its potential as a treatment for mood disorders associated with neuroinflammation .

Antimicrobial Activity

Research has shown that clemastine exhibits inhibitory effects on the biofilm formation of Staphylococcus aureus, a significant pathogen responsible for chronic infections. The compound enhances the antibacterial activity of oxacillin against resistant strains by targeting specific proteins involved in biofilm formation . This discovery positions this compound as a candidate for developing novel anti-biofilm agents.

Pharmacokinetics and Mechanism of Action

This compound has a bioavailability of approximately 39.2%, allowing it to effectively cross the blood-brain barrier and exert its effects on central nervous system targets. Its mechanism of action primarily involves antagonizing histamine H1 receptors, leading to various cellular responses that promote myelin repair and reduce neuroinflammation .

Comparative Analysis of Related Compounds

The following table compares this compound with other antihistamines regarding their structural characteristics and unique features:

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| Clemastine | First-generation antihistamine | Selective H1 receptor antagonist |

| Desloratadine | Second-generation antihistamine | Longer half-life; less sedation |

| Diphenhydramine | First-generation antihistamine | Sedative effects; anticholinergic properties |

| Hydroxyzine | First-generation antihistamine | Anxiolytic properties; sedative effects |

| This compound | N-oxide derivative of clemastine | Modulates oxidative stress responses; dual action |

Mecanismo De Acción

Clemastine N-Oxide exerts its effects primarily through its interaction with histamine receptors. As a derivative of clemastine, it is a selective histamine H1 receptor antagonist. By binding to these receptors, this compound blocks the action of endogenous histamine, leading to the temporary relief of allergic symptoms . Additionally, this compound may modulate other molecular targets and pathways involved in inflammation and immune responses .

Comparación Con Compuestos Similares

Comparative Analysis with Similar N-Oxide Compounds

Structural and Functional Comparisons

The table below highlights key structural features, stability, PK profiles, and applications of Clemastine N-Oxide and related compounds:

Key Research Findings

- Stability and Analysis : Aliphatic tertiary amine N-oxides (e.g., this compound, Chlorpheniramine N-Oxide) are less stable than aromatic counterparts, complicating their isolation from biological fluids . Techniques like deuterated internal standards (e.g., (R,S)-Cotinine-d3 N-Oxide) improve quantification accuracy in such cases .

- Pharmacokinetics: N-Oxidation generally enhances polarity, reducing lipid solubility. For example, Sorafenib N-Oxide showed increased brain AUC (77.8% vs. parent) when co-administered with paracetamol, suggesting modulated transport mechanisms .

- Biological Activity: Pholcodine N-Oxide demonstrates that N-oxidation can reduce therapeutic activity or introduce novel interactions . This compound’s antihistamine efficacy relative to its parent remains unstudied but warrants exploration.

Implications for Research and Development

- Analytical Challenges : The polar nature of N-oxides necessitates advanced chromatographic methods (e.g., LC-MS/MS) for reliable detection, as seen in nicotine N-oxide studies .

- Therapeutic Potential: While Sorafenib N-Oxide contributes to anticancer effects, most N-oxides (e.g., Brexpiprazole Di-N-Oxide) are non-therapeutic and studied for stability or toxicity . This compound’s role in allergy treatment or side effect modulation remains speculative without targeted studies.

- Regulatory Considerations : N-Oxides like Chlorpheniramine N-Oxide highlight the need for pharmacovigilance to assess metabolite-specific adverse events .

Actividad Biológica

Clemastine N-Oxide, the N-oxide derivative of clemastine, is a compound that has garnered interest due to its biological activities, particularly in the context of allergy treatment and potential antimicrobial properties. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with related compounds.

Chemical Structure and Properties

This compound (C21H26ClNO2) is characterized by an additional oxygen atom bonded to the nitrogen atom of the clemastine molecule. This structural modification influences its pharmacological profile, retaining some activities similar to clemastine but also introducing unique properties.

| Property | Value |

|---|---|

| Molecular Formula | C21H26ClNO2 |

| Molecular Weight | 359.89 g/mol |

| Chemical Class | Antihistamine |

| Mechanism of Action | H1 receptor antagonist |

This compound functions primarily as an antagonist at the histamine H1 receptor , which is crucial for mediating allergic responses. Beyond this role, research indicates that it may also modulate oxidative stress and inflammation pathways, enhancing its therapeutic potential in various conditions.

Histamine H1 Receptor Antagonism

- Inhibition of Allergic Responses : By blocking H1 receptors, this compound can alleviate symptoms associated with allergies.

- Impact on Biofilm Formation : Studies have shown that clemastine can inhibit biofilm formation in Staphylococcus aureus, a significant pathogen in clinical settings. This effect is mediated through the inhibition of eDNA release and downregulation of biofilm-related genes such as icaA and fnbB .

Antimicrobial Activity

Recent studies highlight the potential of this compound as an antimicrobial agent. It exhibits bacteriostatic activity against S. aureus and enhances the efficacy of traditional antibiotics like oxacillin. The compound's ability to disrupt biofilm formation is particularly noteworthy, as biofilms are often resistant to standard treatments.

- Case Study : In a study involving clinical strains of S. aureus, clemastine significantly reduced biofilm formation and hemolytic activity by targeting specific proteins involved in these processes .

Neurological Implications

This compound has been investigated for its potential in treating neurological disorders, particularly multiple sclerosis (MS). Research indicates that it may promote remyelination and protect against neuroinflammation.

- Clinical Trials : Ongoing trials are exploring its efficacy in reducing neurofilament light chain levels in MS patients, suggesting a role in neuroprotection .

Comparative Analysis with Related Compounds

This compound shares similarities with other antihistamines but possesses distinct characteristics that may enhance its utility in clinical settings.

| Compound | Class | Unique Features |

|---|---|---|

| Clemastine | First-generation | Selective H1 receptor antagonist |

| Desloratadine | Second-generation | Longer half-life; less sedation |

| Diphenhydramine | First-generation | Sedative effects; anticholinergic properties |

| Hydroxyzine | First-generation | Anxiolytic properties; sedative effects |

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Clemastine N-Oxide and ensuring its purity?

- Methodological Answer : Synthesis of this compound typically involves oxidation of clemastine using controlled reagents (e.g., hydrogen peroxide or ozone). To ensure purity, researchers must employ rigorous characterization techniques:

- 1H and 13C NMR to confirm structural integrity and monitor oxidation efficiency .

- High-resolution mass spectrometry (HRMS) or elemental analysis for molecular weight validation .

- Chromatographic methods (HPLC/LC-MS) to assess purity, with thresholds ≥95% recommended for pharmacological studies.

- Experimental details (e.g., solvent systems, reaction times) should be documented in supplementary materials to enable reproducibility .

Q. What analytical techniques are recommended for characterizing this compound’s structural integrity?

- Methodological Answer : A multi-modal approach is critical:

- Spectroscopic analysis : 1H/13C NMR for functional group identification and stereochemical confirmation .

- Vibrational spectroscopy (IR) to detect N-oxide functional groups .

- Mass spectrometry (MS) for molecular ion validation and fragmentation pattern analysis .

- X-ray crystallography (if crystalline) for absolute configuration determination.

- Sample preparation protocols must specify buffer conditions, concentrations, and instrument calibration to minimize artifacts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic parameters of this compound across studies?

- Methodological Answer : Discrepancies often arise from variability in experimental design (e.g., dosing regimens, animal models). To address this:

- Meta-analysis framework : Systematically compare studies using criteria such as in vivo vs. in vitro models, assay sensitivity, and statistical power .

- Sensitivity testing : Replicate conflicting experiments under standardized conditions (e.g., pH, temperature) to isolate confounding variables .

- Cross-validation : Use orthogonal methods (e.g., LC-MS vs. immunoassays) to verify metabolite quantification accuracy .

- Transparent reporting of raw data and statistical methods is essential for critical evaluation .

Q. What computational strategies are effective in predicting this compound’s metabolic pathways and receptor interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Model oxidation states and reactive intermediates to predict metabolic byproducts .

- Molecular docking simulations : Use software like AutoDock Vina to assess binding affinities at histamine H1 receptors, accounting for N-oxide steric effects .

- MD (Molecular Dynamics) simulations : Analyze conformational stability under physiological conditions (e.g., solvation, pH) .

- Researchers must validate computational predictions with in vitro assays (e.g., microsomal stability tests) and provide WebMO job numbers for reproducibility .

Q. How should stability studies be designed to evaluate this compound’s degradation under varying oxygen levels?

- Methodological Answer :

- Controlled oxygen exposure : Use anaerobic chambers or gas-flow systems to simulate low/high oxygen environments .

- Kinetic analysis : Monitor degradation rates via UV-Vis or LC-MS at intervals (e.g., 0, 24, 48 hrs) .

- Stress testing : Expose samples to extreme conditions (e.g., 40°C, 75% RH) to identify degradation thresholds .

- Data should include raw chromatograms, kinetic plots, and Arrhenius equation-derived shelf-life projections .

Q. Data Presentation and Reproducibility

Q. What guidelines should be followed when presenting this compound data in publications?

- Methodological Answer :

- Primary data : Include NMR spectra, chromatograms, and crystallographic coordinates in supplementary materials .

- Tables : Compare experimental results with literature values (e.g., logP, pKa) to highlight consistency or anomalies .

- Figures : Use error bars for biological replicates and annotate spectral peaks clearly .

- Reproducibility : Document instrument models, software versions, and raw data repositories (e.g., Zenodo) .

Q. How can researchers ensure their experimental designs align with ethical and reproducibility standards?

- Methodological Answer :

- Pre-registration : Submit study protocols to platforms like Open Science Framework before experimentation .

- Blinded analysis : Use third-party labs for critical assays (e.g., toxicity screens) to reduce bias .

- FAIR principles : Ensure data is Findable, Accessible, Interoperable, and Reusable via metadata tagging .

Propiedades

IUPAC Name |

(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methyl-1-oxidopyrrolidin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClNO2/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)25-16-14-20-9-6-15-23(20,2)24/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3/t20-,21-,23?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRZFEDGPQDFPLM-OJOWTSHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCC[N+]3(C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCC[C@H]3CCC[N+]3(C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.